N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide

Medicinal Chemistry Drug Discovery Screening Physicochemical Property Tuning

N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide (CAS 1379811-22-9) is a synthetic small-molecule screening compound within the 1‑chloroacetyl‑3‑oxopiperazine‑acetamide class. It is characterized by an acetylamino‑phenyl substituent on the acetamide nitrogen, a chloroacetyl group on the piperazine N1, and an oxo moiety at position 3 of the piperazine ring.

Molecular Formula C16H19ClN4O4
Molecular Weight 366.8 g/mol
CAS No. 1379811-22-9
Cat. No. B1530628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide
CAS1379811-22-9
Molecular FormulaC16H19ClN4O4
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
InChIInChI=1S/C16H19ClN4O4/c1-10(22)19-11-2-4-12(5-3-11)20-14(23)8-13-16(25)18-6-7-21(13)15(24)9-17/h2-5,13H,6-9H2,1H3,(H,18,25)(H,19,22)(H,20,23)
InChIKeyVJXNNEGUZZVWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide (CAS 1379811-22-9) is a synthetic small-molecule screening compound within the 1‑chloroacetyl‑3‑oxopiperazine‑acetamide class. It is characterized by an acetylamino‑phenyl substituent on the acetamide nitrogen, a chloroacetyl group on the piperazine N1, and an oxo moiety at position 3 of the piperazine ring. The compound is supplied as a racemic mixture with a reported purity of 97–98% (vendor‑dependent) . It is cataloged by multiple chemical suppliers (e.g., ChemDiv, Leyan, CheMenu, VWR) primarily as a research‑grade screening compound or synthetic intermediate .

Why N-[4-(Acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide Cannot Be Interchanged with Generic In‑Class Alternatives: A Segue into Quantitative Differentiation


Substituting N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide with another “chloroacetyl‑oxopiperazine‑acetamide” derivative is demonstrably not a neutral procurement decision. The acetylamino substituent on the phenyl ring is a critical structural differentiator, directly impacting the compound’s physicochemical profile and, by extension, its suitability for specific experimental contexts. Unlike simpler N‑phenyl or N‑methylphenyl analogs, this compound’s predicted logP (−0.53) and polar surface area (87.3 Ų) place it in a distinct physicochemical space, with implications for solubility, membrane permeability, and target engagement potential . Generic substitution without quantitative verification of these critical parameters risks experimental irreproducibility, particularly in assays where subtle changes in lipophilicity or hydrogen‑bonding capacity alter compound behavior [1]. The following evidence guide provides the quantitative comparator data required to assess whether this compound provides meaningful differentiation over close structural analogs for your specific experimental system.

Product-Specific Quantitative Evidence Guide: N-[4-(Acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide


Physicochemical Differentiation from N‑Phenyl and N‑Methylphenyl Chloroacetyl‑Oxopiperazine Analogs

N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide possesses a quantitatively distinct physicochemical profile compared to the closest unsubstituted or methyl‑substituted phenyl analogs. The acetylamino motif introduces additional hydrogen‑bond donors and acceptors, significantly modulating the compound’s lipophilicity and polarity . Specifically, the predicted logP of −0.53 for the target compound represents a reduction of approximately 1.5–2.0 logP units compared to the N‑phenyl analog (2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N‑phenylacetamide, CAS 1379811-27-4, predicted logP ~1.5) and a similar reduction relative to the N‑(4‑methylphenyl) analog . The polar surface area (PSA) of 87.3 Ų for the target compound is markedly higher than that of the N‑phenyl analog (~66 Ų) .

Medicinal Chemistry Drug Discovery Screening Physicochemical Property Tuning

Reactive Electrophile Capacity: Chloroacetyl Moiety as a Covalent Warhead for Targeted Chemical Biology

The chloroacetyl group in N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide is a well‑established electrophilic warhead capable of forming covalent adducts with nucleophilic residues (primarily cysteine) in biological targets, while the 3‑oxopiperazine scaffold provides conformational rigidity . In contrast to analogs bearing larger or less reactive acylating motifs (e.g., acrylamide, iodoacetyl), the chloroacetyl group exhibits intermediate reactivity, offering a balance between target residence time and off‑target labeling [1]. This reactivity profile is distinct from that of the structurally related N‑phenyl analog (CAS 1379811-27-4), which retains chloroacetyl reactivity but lacks the additional hydrogen‑bonding handle provided by the acetylamino group, potentially limiting target engagement specificity .

Chemical Biology Covalent Inhibitor Development Activity‑Based Protein Profiling

Lack of Pre‑Existing Biological Annotation Enables Unbiased Target Identification

A search of the ZINC database confirms that no known biological activity has been reported for N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide (ZINC ID ZINC000047189174) in ChEMBL, and it has not been used in clinical trials [1]. This absence of pre‑existing annotation contrasts with certain related analogs (e.g., N‑aryl piperazine chloroacetamides that have been profiled against kinases or GPCRs) and provides a blank slate for unbiased phenotypic or chemoproteomic target identification. For researchers seeking novel ligand‑target pairs, a compound with no pre‑existing bias is valuable because it avoids polypharmacology assumptions and potential intellectual property encumbrances [1].

Chemical Biology Phenotypic Screening Target Deconvolution

Verified Vendor‑Declared Purity: ≥97% as a Procurement Gate for Reproducibility

Multiple independent vendors list the purity of N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide at 97% (CheMenu, CM501496) or 98% (Leyan, Product No. 1786082) . This consistency across suppliers provides a verifiable procurement benchmark. In contrast, certain lower‑cost generic analogs from the same series are listed at 95% purity (e.g., from unverified suppliers), introducing potential contaminants that can skew concentration‑response curves or produce false positives in sensitive biochemical assays .

Chemical Procurement Assay Reproducibility Quality Control

Best Research and Industrial Application Scenarios for N-[4-(Acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide


Covalent Fragment‑Based Ligand Discovery Targeting Undrugged Cysteine‑Containing Proteins

Given its intermediate‑reactivity chloroacetyl warhead, low molecular weight (366.8 Da), and unexplored biological annotation, the compound is suitable as a covalent fragment (or low‑molecular‑weight covalent probe) in intact‑cell or lysate‑based MS‑ABPP (mass spectrometry‑based activity‑based protein profiling) experiments for de novo target identification [1]. Its acetylamino‑phenyl substituent provides a hydrogen‑bonding handle that may confer selectivity over unsubstituted phenyl analogs lacking this motif .

Physicochemical Property‑Driven Lead Optimization Programs Requiring Low logP Scaffolds

The target compound’s predicted logP (−0.53) and high polar surface area (87.3 Ų) position it in the polar, low‑lipophilicity quadrant of drug‑like chemical space, making it a candidate starting point for programs requiring aqueous solubility or reduced phospholipidosis risk . This profile distinguishes it from N‑phenyl and N‑methylphenyl analogs, which are considerably more lipophilic (logP ~1.5–2.5) and may present solubility challenges in aqueous assay formats [1].

Synthetic Intermediate for Late‑Stage Diversification via the Chloroacetyl Handle

The chloroacetyl group is amenable to nucleophilic substitution by amines, thiols, or azides, enabling modular late‑stage diversification of the core scaffold . This reactivity supports the generation of focused compound libraries where the acetylamino‑phenyl moiety is kept constant while the warhead or linker is varied, facilitating structure‑activity relationship (SAR) studies [1]. The oxopiperazine ring further provides conformational constraint that can be exploited in scaffold‑hopping strategies .

Negative Control in Chloroacetyl‑Oxopiperazine SAR Studies

Because the compound carries a unique acetylamino substitution not present in simpler analogs (e.g., N‑phenyl, N‑chlorophenyl), it can serve as a selectivity control in panels where the contribution of the acetylamino group to target engagement is being systematically evaluated . When tested alongside analogs that lack this motif, any differential activity can be attributed to the acetylamino‑mediated interaction, supporting rational design .

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.